DGAT1 Inhibition: 5-(Heptadec-8-en-1-yl)benzene-1,3-diol Shows Potent Activity (IC50 112 nM) with Implications for Metabolic Disease Research
5-(Heptadec-8-en-1-yl)benzene-1,3-diol demonstrates potent inhibition of recombinant human diacylglycerol acyltransferase-1 (DGAT1) with an IC50 of 112 nM in a cell lysate assay [1]. This potency places it among the more active natural product-derived DGAT1 inhibitors. While a direct head-to-head comparison for this compound is not available, other synthetic DGAT1 inhibitors have been reported with IC50 values ranging from 29 nM to 100 nM in cell-based assays, providing a useful benchmark for its activity level [2]. This suggests the compound is a relevant tool for probing DGAT1 function in cellular models.
| Evidence Dimension | Inhibition of DGAT1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 112 nM |
| Comparator Or Baseline | Synthetic DGAT1 inhibitors (e.g., compound BDBM50380045): IC50 range = 29-36 nM in cell-based assays [2] |
| Quantified Difference | Target compound is 3- to 4-fold less potent than the most potent synthetic inhibitors in a cell-free assay. |
| Conditions | Recombinant human DGAT1 expressed in Hep3B cell lysate; substrate: didecanoyl glycerol and [14C]decanoyl-CoA; incubation: 60 min [1] |
Why This Matters
This defines the compound's potency range, enabling researchers to select it for experiments where a moderately potent, natural product-derived DGAT1 inhibitor is required.
- [1] BindingDB. (n.d.). BDBM50437753 CHEMBL2409564 Activity Data. View Source
- [2] BindingDB. (n.d.). BDBM50380045 CHEMBL2012625 Activity Data. View Source
